N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to have significant inhibitory effects on mycobacterium tuberculosis . The interaction of the compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
Benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities , which could suggest some level of bioavailability
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting they may inhibit the growth and proliferation of Mycobacterium tuberculosis.
Action Environment
It’s worth noting that the solubility of thiazole, a parent material for various chemical compounds including benzothiazole, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Substitution Reactions:
Pyrazole Formation: The pyrazole ring is formed by reacting hydrazine with a β-diketone.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole moieties with the morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with the benzothiazole core.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone have a similar pyrazole ring structure.
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is unique due to the combination of the benzothiazole and pyrazole moieties, along with the morpholine derivative.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-4-5-15(21)18-17(14)22-20(29-18)26(19(27)16-6-9-24(2)23-16)8-3-7-25-10-12-28-13-11-25;/h4-6,9H,3,7-8,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBZUAKAIOESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NN(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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